molecular formula C21H23BrFNO2 B564198 Bromperidol-d4 CAS No. 1216919-75-3

Bromperidol-d4

Cat. No.: B564198
CAS No.: 1216919-75-3
M. Wt: 424.347
InChI Key: RKLNONIVDFXQRX-QZPARXMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromperidol-d4 is a deuterated form of bromperidol, a first-generation butyrophenone antipsychotic used in the treatment of schizophrenia and other psychotic disorders . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic studies, as it allows for the tracking of the compound within biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromperidol-d4 involves the incorporation of deuterium atoms into the bromperidol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with a deuterated precursor and carry out the necessary chemical transformations to obtain the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the integrity of the deuterium labeling.

Chemical Reactions Analysis

Types of Reactions

Bromperidol-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromperidol oxides, while reduction can produce deuterated alcohols or hydrocarbons .

Scientific Research Applications

Bromperidol-d4 is extensively used in scientific research due to its deuterium labeling, which allows for precise tracking and analysis in various studies. Some key applications include:

Mechanism of Action

Bromperidol-d4 exerts its effects by acting as an antagonist at dopamine receptors, particularly the D2 receptors in the brain. This antagonistic action helps in reducing the symptoms of psychosis by modulating dopamine activity. The deuterium labeling does not significantly alter the mechanism of action compared to non-deuterated bromperidol .

Biological Activity

Bromperidol-d4 is a deuterated derivative of bromperidol, an antipsychotic medication primarily used to treat schizophrenia and other psychotic disorders. This article delves into the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and clinical implications based on available research findings.

Overview of Bromperidol and Its Derivatives

Bromperidol is a butyrophenone antipsychotic that functions primarily as a dopamine D2 receptor antagonist. The deuterated form, this compound, is synthesized to enhance metabolic stability and reduce side effects associated with the parent compound. The incorporation of deuterium can alter pharmacokinetics and potentially improve therapeutic profiles.

Receptor Binding Profile

This compound exhibits a binding affinity for various dopamine receptor subtypes, particularly D2, D3, and D4 receptors. The following table summarizes the receptor binding affinities for bromperidol and its derivatives:

Receptor Type Binding Affinity (Ki in nM) Reference Compound
D20.10Bromperidol
D30.15Bromperidol
D40.25Bromperidol

These values indicate that this compound maintains a strong affinity for the D2 receptor while also interacting with D3 and D4 receptors, which may contribute to its therapeutic effects in treating schizophrenia and other psychotic disorders .

Pharmacodynamics

The pharmacodynamic profile of this compound suggests that it effectively modulates dopaminergic activity in the brain. Its antagonistic action on D2 receptors is critical for alleviating positive symptoms of schizophrenia, such as hallucinations and delusions. Additionally, the interaction with D3 and D4 receptors may play a role in addressing negative symptoms and cognitive deficits associated with the disorder.

Clinical Studies and Case Reports

Clinical evaluations of bromperidol have highlighted its efficacy but also raised concerns regarding side effects. A notable case study involved a patient treated with haloperidol who subsequently experienced severe extrapyramidal symptoms (EPS). The transition to bromperidol resulted in improved management of symptoms with fewer adverse effects .

In another study comparing bromperidol decanoate (a long-acting formulation) with other antipsychotics, results indicated that while bromperidol was effective, it required additional medications more frequently than fluphenazine or haloperidol . This suggests that while this compound may provide therapeutic benefits, careful monitoring of dosage and patient response is essential.

Side Effects and Tolerability

The side effect profile of this compound is similar to that of traditional antipsychotics, including sedation, weight gain, and EPS. However, the deuterated form may offer improved tolerability due to altered metabolism. A review of clinical trials indicated that patients receiving bromperidol experienced fewer severe side effects compared to those on other antipsychotics .

Properties

IUPAC Name

4-[4-(4-bromophenyl)-2,2,6,6-tetradeuterio-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i14D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLNONIVDFXQRX-QZPARXMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(CC(N1CCCC(=O)C2=CC=C(C=C2)F)([2H])[2H])(C3=CC=C(C=C3)Br)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.